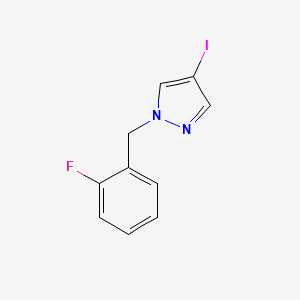

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

CAS No.: 1339591-78-4

Cat. No.: VC2700581

Molecular Formula: C10H8FIN2

Molecular Weight: 302.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339591-78-4 |

|---|---|

| Molecular Formula | C10H8FIN2 |

| Molecular Weight | 302.09 g/mol |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-4-iodopyrazole |

| Standard InChI | InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2 |

| Standard InChI Key | PQFKGUDPHWRREM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C=C(C=N2)I)F |

| Canonical SMILES | C1=CC=C(C(=C1)CN2C=C(C=N2)I)F |

Introduction

Chemical Properties and Structural Features

Physical and Chemical Properties

The physical and chemical properties of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole can be inferred from similar pyrazole derivatives. The compound is expected to be a crystalline solid at room temperature. Table 1 presents the estimated physical and chemical properties of the compound.

Table 1. Estimated Physical and Chemical Properties of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

Structural Features

The compound features several key structural elements that contribute to its chemical properties and potential biological activities:

-

A pyrazole core, which is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms

-

A 2-fluorobenzyl group attached to the N1 position of the pyrazole ring

-

An iodine atom at the C4 position of the pyrazole ring

The presence of both the halogen (iodine) and the fluorinated benzyl group provides sites for potential modifications, which could be valuable in medicinal chemistry for developing structure-activity relationships.

Proposed Detailed Synthesis

A promising synthetic route could involve N-alkylation of 4-iodo-1H-pyrazole with 2-fluorobenzyl bromide, similar to the approach described for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives :

-

React 4-iodo-1H-pyrazole with 2-fluorobenzyl bromide in the presence of K₂CO₃

-

Use DMF as solvent and maintain the reaction at room temperature for 8-10 hours

-

Monitor the reaction by TLC until completion

-

Pour the reaction mixture into water and isolate the product through filtration

-

Purify the compound by recrystallization or column chromatography

This method is supported by similar reactions that have yielded N-alkylated pyrazole derivatives with yields exceeding 70% .

The unique combination of the 2-fluorobenzyl group and the iodine substituent in 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole could potentially enhance its interaction with biological targets, possibly leading to increased potency compared to other pyrazole derivatives.

Structure-Activity Relationship Considerations

Analytical Characterization

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Basis for Prediction |

|---|---|---|---|

| Pyrazole C3-H | ~7.6-7.8 | s | Similar pyrazole compounds |

| Pyrazole C5-H | ~7.4-7.6 | s | Similar pyrazole compounds |

| Benzyl CH₂ | ~5.2-5.4 | s | Similar N-benzylated pyrazoles |

| Aromatic protons | ~6.9-7.4 | m | 2-fluorobenzyl group, complex pattern due to F-coupling |

Comparison with the NMR data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine derivatives suggests the benzyl CH₂ protons may appear as a singlet around 5.8 ppm . The aromatic protons would likely show a complex pattern due to coupling with the fluorine atom.

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 302 corresponding to the molecular formula C₁₀H₈FIN₂, with characteristic isotope patterns for iodine.

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the relationship between 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole and structurally similar compounds can provide insights into its potential properties and applications.

Table 5. Comparison of 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole with Related Compounds

Role of Substituents

The specific positioning of substituents in 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole plays a crucial role in determining its chemical and potentially biological properties:

-

The 2-fluorobenzyl group at N1 position:

-

Increases lipophilicity

-

Modifies the electronic character of the pyrazole ring

-

Potentially provides additional binding interactions with biological targets through the fluorine atom

-

-

The iodine atom at C4 position:

Applications in Drug Discovery

The structural features of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole make it potentially valuable in drug discovery efforts. The compound could serve as:

-

A building block for the synthesis of more complex molecules with potential biological activities

-

A scaffold for the development of focused compound libraries

-

An intermediate in the synthesis of PET imaging agents, leveraging the presence of the iodine atom

Pyrazole derivatives similar to 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole have been investigated for various therapeutic applications, including as antimicrobial agents, anti-inflammatory drugs, and anticancer compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume